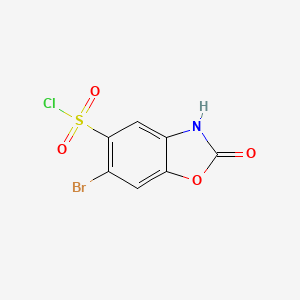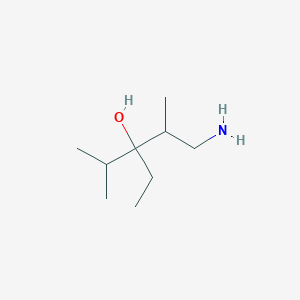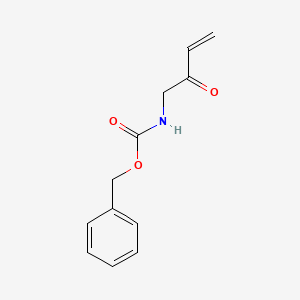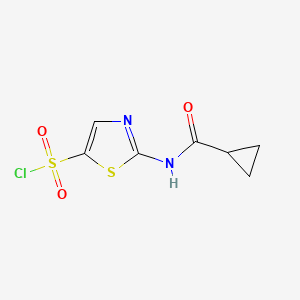
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClN2O3S2 and a molecular weight of 266.73 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-amino-1,3-thiazole with cyclopropanecarbonyl chloride, followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme activity, inhibit protein functions, and alter cellular pathways. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropaneamido-1,3-thiazole-5-sulfonyl chloride include:
1,3-Thiazole-5-sulfonyl chloride: Lacks the cyclopropaneamido group, making it less sterically hindered and potentially more reactive.
2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride: Contains an acetylamino group instead of a cyclopropaneamido group, which may influence its reactivity and applications.
Properties
Molecular Formula |
C7H7ClN2O3S2 |
|---|---|
Molecular Weight |
266.7 g/mol |
IUPAC Name |
2-(cyclopropanecarbonylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O3S2/c8-15(12,13)5-3-9-7(14-5)10-6(11)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
InChI Key |
BRTVYWPDUUCTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
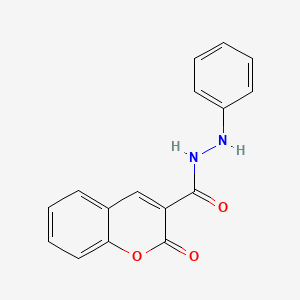
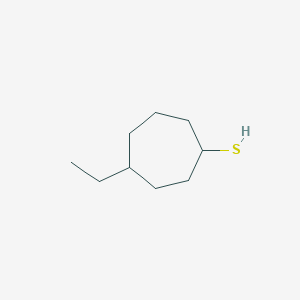


![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)

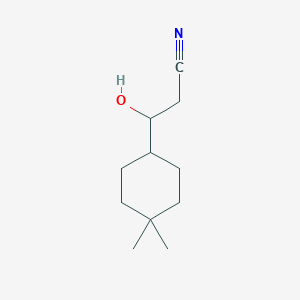
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
